![molecular formula C18H26N4O4S B2382229 4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid CAS No. 1047981-55-4](/img/structure/B2382229.png)
4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
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Description
4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H26N4O4S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis of (+)-trachyspic acid
The compound has been utilized in the asymmetric synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor, demonstrating its relevance in cancer research and drug development (Morokuma et al., 2008).
Interaction with Nitrogen-Containing Nucleophiles
Reactivity with Nitrogen-Containing Nucleophiles
The behavior of similar compounds has been studied with primary and secondary amines, showcasing the versatility and reactivity of these compounds in synthesizing novel amino acid derivatives with potential biological activities (El-Sakka et al., 2014).
Molecular and Structural Analysis
Molecular Structure and Analysis
In-depth studies have been conducted on the molecular structure, hyperpolarizability, and electrostatic potential of similar compounds. These studies provide a foundational understanding of the compound's properties and potential applications in fields like materials science (Raju et al., 2015).
Novel Lens Metabolites
Identification in Human Lens
Novel metabolites related to the compound have been identified in normal and cataractous human lenses, implying a possible role in UV protection and eye health (Mizdrak et al., 2007).
Antimicrobial and Anti-Browning Effects
Antimicrobial and Anti-Browning Properties
Compounds structurally similar have exhibited antimicrobial activities and potential anti-browning effects, suggesting their use in food preservation and cosmetic applications (Zheng et al., 2010).
properties
IUPAC Name |
2-(3-methoxypropylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-3-8-20-18(27)22-14-7-4-6-13(11-14)21-16(23)12-15(17(24)25)19-9-5-10-26-2/h3-4,6-7,11,15,19H,1,5,8-10,12H2,2H3,(H,21,23)(H,24,25)(H2,20,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKMGPZISPGCOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC(=CC=C1)NC(=S)NCC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid |
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